molecular formula C13H27NO B13283196 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol

Cat. No.: B13283196
M. Wt: 213.36 g/mol
InChI Key: YPLFTNWYFSSQHA-UHFFFAOYSA-N
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Description

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a methyl and isopropyl group, and an amino-propanol moiety

Preparation Methods

The synthesis of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol typically involves several steps:

Chemical Reactions Analysis

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    Major Products: The major products formed from these reactions include various substituted cyclohexyl derivatives and amino alcohols.

Scientific Research Applications

1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

1-[(5-methyl-2-propan-2-ylcyclohexyl)amino]propan-2-ol

InChI

InChI=1S/C13H27NO/c1-9(2)12-6-5-10(3)7-13(12)14-8-11(4)15/h9-15H,5-8H2,1-4H3

InChI Key

YPLFTNWYFSSQHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)NCC(C)O)C(C)C

Origin of Product

United States

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